Turisteron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethinylestradiol sulfonate is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Prostate Cancer Treatment :
- Turisteron has been shown to be highly effective in treating prostate cancer. It significantly lowers the biologically active free testosterone level, leading to increased survival rates in men with both non-metastatic and metastatic prostate cancer (Dörner, Schnorr, Stahl, & Rohde, 2009). Further studies have supported these findings, highlighting its efficacy and tolerability (Schnorr et al., 1987), (Böhm et al., 1987).
Breast Cancer Treatment :
- In the treatment of metastatic breast cancer, especially in late postmenopausal patients, Turisteron has shown positive responses with a favorable risk-response relationship. It is recommended as the initial therapy of choice for these patients (Gürtler, Tanneberger, Bodek, & Morack, 1982).
Hormonal Effects :
- The administration of Turisteron leads to a significant reduction in testosterone levels and has a strong antiandrogenic effect. This effect is beneficial in the conservative treatment of prostate cancer (Guddat et al., 1987).
Combination Therapy :
- When combined with dexamethasone, Turisteron can further suppress androgen levels, which is advantageous in treating prostatic cancer (Stahl et al., 2009).
properties
CAS RN |
28913-23-7 |
---|---|
Product Name |
Turisteron |
Molecular Formula |
C23H30O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate |
InChI |
InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23+/m1/s1 |
InChI Key |
KPEUDULLQDHKAZ-VROINQGHSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |
SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |
Canonical SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |
synonyms |
17 alpha-ethinyl-3-isopropylsulfonyloxyestradiol turisteron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.